[4-(4-Methoxyphenoxy)phenyl]methanamine is an organic compound with the molecular formula C14H15NO2. This compound features a methoxy group attached to a phenoxy group, which is further connected to a phenylmethanamine structure. It plays a significant role in biochemical reactions, particularly in interactions with enzymes such as monoamine oxidase, which are crucial for neurotransmitter regulation in the brain.
The synthesis of [4-(4-Methoxyphenoxy)phenyl]methanamine typically involves the following steps:
The molecular structure of [4-(4-Methoxyphenoxy)phenyl]methanamine can be represented using its InChI (International Chemical Identifier):
InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3The structural representation highlights the arrangement of atoms within the molecule, showcasing the methoxy and phenoxy groups attached to the central phenylmethanamine core .
[4-(4-Methoxyphenoxy)phenyl]methanamine can undergo several chemical reactions:
These reactions are essential for modifying the compound for specific applications in organic synthesis and medicinal chemistry.
The mechanism of action for [4-(4-Methoxyphenoxy)phenyl]methanamine primarily involves its interaction with biological targets through:
This mechanism makes it a candidate for further exploration in drug development aimed at neurological disorders.
The physical and chemical properties of [4-(4-Methoxyphenoxy)phenyl]methanamine include:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.28 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 359.6 ± 27.0 °C |
| Flash Point | 188.1 ± 31.0 °C |
| LogP | 1.77 |
These properties indicate its stability under various conditions, making it suitable for laboratory use .
[4-(4-Methoxyphenoxy)phenyl]methanamine has several applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, including chemistry, biology, and materials science.
CAS No.: 490-10-8
CAS No.: 1192-42-3
CAS No.:
CAS No.: 37734-05-7